5-(6-amino-8-bromo-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cytotoxicity Antimetabolite Prodrug design

5-(6-amino-8-bromo-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly referred to as 8-bromo-2′-deoxyadenosine (8-Br-dA), is a synthetic C8‑brominated purine 2′-deoxynucleoside (molecular formula C₁₀H₁₂BrN₅O₃, molecular weight 330.14 g mol⁻¹). The bromine substituent at the purine 8‑position enforces a syn‑glycosidic conformation of the adenine base relative to the 2′-deoxyribose, which distinguishes its molecular recognition properties from the natural anti‑configured 2′-deoxyadenosine.

Molecular Formula C10H12BrN5O3
Molecular Weight 330.14 g/mol
CAS No. 14985-44-5
Cat. No. B120125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-amino-8-bromo-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
CAS14985-44-5
Synonyms19: PN: US20050059037 SEQID: 31 claimed DNA;  8-Bromo-2’-deoxyadenosine;  8-Bromo-9-(2’-deoxyribofuranosyl)adenine;  8-Bromodeoxyadenosine;  NSC 79220
Molecular FormulaC10H12BrN5O3
Molecular Weight330.14 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O
InChIInChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)
InChIKeyNJBIVXMQFIQOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2′-deoxyadenosine (CAS 14985-44-5): Nucleoside Analog Identity and Procurement Context


5-(6-amino-8-bromo-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly referred to as 8-bromo-2′-deoxyadenosine (8-Br-dA), is a synthetic C8‑brominated purine 2′-deoxynucleoside (molecular formula C₁₀H₁₂BrN₅O₃, molecular weight 330.14 g mol⁻¹) [1]. The bromine substituent at the purine 8‑position enforces a syn‑glycosidic conformation of the adenine base relative to the 2′-deoxyribose, which distinguishes its molecular recognition properties from the natural anti‑configured 2′-deoxyadenosine [2]. This conformational constraint, combined with the carbon‑bromine bond reactivity, underpins its utility as both a mechanistic probe for DNA damage pathways and a versatile synthetic precursor for 8‑substituted nucleoside libraries.

Why 2′-Deoxyadenosine or Other 8‑Halo Analogs Cannot Substitute for 8-Bromo-2′-deoxyadenosine (CAS 14985‑44‑5) in Research Applications


In‑class nucleoside analogs are not functionally interchangeable because the C8 substituent dictates both the glycosidic conformation and the chemical reactivity of the purine base. Unsubstituted 2′-deoxyadenosine adopts an anti‑conformation and preferentially acts as a substrate for adenosine deaminase and adenosine kinase, whereas the syn‑locked 8‑bromo derivative resists enzymatic deamination and exhibits altered kinase recognition [1]. Among the 8‑halogen series, the C–Br bond possesses the optimal balance of photolability and thermal stability: the 8‑fluoro analog is essentially inert to photolytic cleavage, the 8‑chloro derivative shows markedly lower cross‑coupling reactivity, and the 8‑iodo congener is prone to unwanted spontaneous deiodination under physiological conditions [2]. These divergent properties mean that direct replacement of 8‑bromo‑2′‑deoxyadenosine by a generic “8‑substituted 2′‑deoxyadenosine” in synthetic, photochemical, or biochemical protocols would compromise yield, selectivity, or mechanistic interpretation.

Quantitative Differentiation Evidence for 8-Bromo-2′-deoxyadenosine (CAS 14985‑44‑5) Against Closest Analogs


Cytostatic Potency in CEM Leukemia Cells: 8‑Bromo‑ vs. 8‑Aza‑2′‑deoxyadenosine Direct Comparison

In a head-to-head cytotoxicity screen, 8‑bromo‑2′‑deoxyadenosine (9) inhibited CEM leukemia cell growth with an IC₅₀ of 275 ± 72 µM, while its 8‑aza analog (8‑aza‑2′‑deoxyadenosine, 5) exhibited an IC₅₀ of 190 ± 17 µM under identical 96‑h incubation conditions [1]. Both parent nucleosides are weakly cytotoxic because of poor intracellular phosphorylation; however, conversion to their respective 5′‑bis(pivaloyloxymethyl)phosphate prodrugs (12 and 8) enhanced potency 10‑fold (IC₅₀ 28 ± 16 µM) and 12.7‑fold (IC₅₀ 15 ± 7 µM), respectively [1]. The 1.45‑fold lower intrinsic cytostatic activity of 8‑bromo‑dA relative to 8‑aza‑dA, coupled with its distinct phosphorylation requirement, provides a rationale for selecting the brominated scaffold when a less overtly cytotoxic, kinase‑bypassable phenotype is desired for prodrug development.

Cytotoxicity Antimetabolite Prodrug design

Photochemical Radical Cyclization Efficiency: Unique Entry to 5′,8‑Cyclopurine Lesions

UV photolysis (λ ≈ 254 nm) of 8‑bromo‑2′‑deoxyadenosine in acetonitrile generates a C8‑purinyl radical that undergoes unimolecular 5′,8‑cyclization with a measured rate constant of 1.8 × 10⁵ s⁻¹, yielding 5′,8‑cyclo‑2′‑deoxyadenosine in 65% isolated yield and a diastereoisomeric ratio (5′R):(5′S) of 1.7:1 [1]. This photochemical cascade is controlled by the Br•⁺ / Br⁻ equilibrium, which is uniquely accessible with the bromine substituent; the corresponding 8‑chloro derivative exhibits negligible C–Cl bond homolysis under the same radiation conditions, while 8‑iodo‑2′‑deoxyadenosine undergoes competing ionic debromination rather than clean radical cyclization [2]. No other 8‑halo‑2′‑deoxyadenosine provides a comparable direct synthetic entry to the biologically significant 5′,8‑cyclopurine lesion.

DNA photodamage Radical chemistry Cyclopurine lesions

Pd‑Catalyzed Cross‑Coupling Reactivity: 8‑Bromo‑dA as a Diversification Hub for Antiviral Nucleoside Libraries

8‑Bromo‑2′‑deoxyadenosine undergoes efficient Pd(0)/Cu(I)‑catalyzed Sonogashira cross‑coupling with terminal alkynes in dimethylformamide to deliver 8‑(1‑alkyn‑1‑yl)‑2′‑deoxyadenosine derivatives in good to high yields [1]. Subsequent catalytic hydrogenation of the alkynyl products furnishes 8‑n‑alkyl analogs in nearly quantitative yields. In contrast, unmodified 2′‑deoxyadenosine cannot be directly functionalized at C8 via electrophilic or cross‑coupling chemistry, and 8‑chloro‑2′‑deoxyadenosine requires more forcing conditions (higher temperature, specialized ligands) for Pd‑mediated activation, often resulting in lower overall yields and increased side‑product formation [2]. Several 8‑alkynyl and 8‑alkyl derivatives derived from 8‑Br‑dA demonstrated antiviral activity at concentrations at least 3‑fold below their cytotoxic thresholds against vaccinia virus, vesicular stomatitis virus, cytomegalovirus, and respiratory syncytial virus, whereas the parent 2′‑deoxyadenosine was devoid of antiviral activity except against RSV [1].

Sonogashira coupling Antiviral nucleosides C8‑Modified adenosine

DNA Polymerase Substrate Discrimination: 8‑Bromo‑dATP vs. 7‑Iodo‑7‑deaza‑dATP in Primer Extension

In a comparative study of halogenated deoxynucleoside triphosphates as substrates for DNA polymerases, 8‑bromo‑2′‑deoxyadenosine‑5′‑triphosphate (8‑Br‑dATP) proved to be a poor substrate for Pwo (Pyrococcus woesei) DNA polymerase in primer‑extension and PCR assays, whereas the corresponding 7‑iodo‑7‑deaza‑2′‑deoxyadenosine‑5′‑triphosphate was efficiently incorporated in place of natural dATP [1]. The poor incorporation efficiency of 8‑substituted adenine nucleotides is attributed to the syn‑glycosidic conformation imposed by the bulky C8 substituent, which disrupts Watson‑Crick base pairing geometry and sterically clashes with the polymerase active site [2]. This property defines a critical negative selection criterion: researchers seeking efficient enzymatic incorporation of modified purines into DNA should select the 7‑deaza scaffold, while those requiring a modified dATP that is refractory to polymerase extension (e.g., for chain‑termination or clearance studies) will find the 8‑bromo derivative advantageous.

DNA polymerase Modified nucleotide Functionalized DNA

Conformational Lock: 8‑Bromo‑Substitution Enforces the Syn‑Glycosidic Orientation Across the 2′‑Deoxyribose Series

X‑ray crystallographic analysis and ¹H‑NMR NOE measurements demonstrate that 8‑bromo‑2′‑deoxyadenosine adopts a predominantly syn‑glycosidic conformation (χ angle constrained to 60–120°) in both the solid state and in solution, whereas the unmodified 2′‑deoxyadenosine populates exclusively the anti‑conformation (χ ≈ −120° to −60°) [1]. This conformational restriction is preserved across the 2′‑deoxyriboside, riboside, and arabinoside series. Among 8‑halogenated congeners, the bromine atom provides the strongest energetic barrier to anti↔syn interconversion due to its optimal van der Waals volume (2.0 Å), which locks the adenine base out of the Rotational freedom required for standard Watson‑Crick pairing without introducing the excessive steric bulk that renders the 8‑iodo derivative incompatible with many binding pockets [2]. The 8‑chloro derivative offers a smaller (1.8 Å) but still partial syn‑stabilization, whereas the 8‑fluoro analog is insufficiently bulky to override the intrinsic anti‑preference.

Glycosidic conformation Nucleoside dynamics Recognition specificity

Precision Application Scenarios for 8-Bromo-2′-deoxyadenosine (CAS 14985‑44‑5) Based on Verified Differentiation Data


Synthesis of 5′,8‑Cyclopurine Lesion Standards for Oxidative DNA Damage Quantification

The photochemical conversion of 8‑bromo‑2′‑deoxyadenosine to 5′,8‑cyclo‑2′‑deoxyadenosine in 65% yield [1] provides the most direct route to authentic cyclopurine lesion standards. These lesions are key biomarkers for oxidative stress and are quantified by LC‑MS/MS in genomic DNA from mammalian tissues after γ‑irradiation or Fenton‑type damage. No alternative 8‑halo‑2′‑deoxyadenosine delivers this photochemical outcome, making 8‑Br‑dA the obligatory starting material for laboratories calibrating DNA lesion assays.

Medicinal Chemistry Diversification Platform for C8‑Modified Antiviral Adenosine Nucleosides

The C8‑bromo substituent serves as a universal leaving group for Pd‑catalyzed Sonogashira, Suzuki, and Heck couplings, enabling late‑stage diversification of the purine scaffold into libraries of 8‑alkynyl, 8‑alkenyl, 8‑aryl, and 8‑alkyl derivatives. The resulting compounds have demonstrated selective antiviral activity against vaccinia virus, CMV, RSV, and influenza A at concentrations 3‑fold below their cytotoxic thresholds, whereas unsubstituted 2′‑deoxyadenosine is inactive [2]. Procurement of 8‑Br‑dA is therefore the enabling step for any nucleoside‑focused antiviral SAR campaign targeting the C8 position.

Conformational Probe for Adenosine Nucleotide‑Binding Enzymes (Syn‑vs‑Anti Discrimination)

Because the 8‑bromo modification quantitatively locks the adenine base in the syn‑glycosidic conformation without the excessive steric bulk of the 8‑iodo analog [3], 8‑bromo‑2′‑deoxyadenosine and its 5′‑phosphate derivatives are ideal probes for classifying the conformational preference (syn vs. anti) of ATP‑adenine binding sites. This application is essential for structure‑based drug design targeting ATP‑utilizing enzymes such as kinases, IspE, and adenylate cyclases, where knowing the active‑site conformational requirement informs inhibitor scaffold selection.

Prodrug Activation Studies for Kinase‑Bypassed Nucleotide Delivery in Cancer Cells

The well‑characterized increase in cytotoxicity from IC₅₀ 275 µM (parent) to IC₅₀ 28 µM (bis(pivaloyloxymethyl)phosphate prodrug) in CEM cells [4] establishes 8‑bromo‑2′‑deoxyadenosine as a validated model substrate for studying intracellular nucleotide delivery strategies. Its modest intrinsic cytotoxicity minimizes confounding background effects, enabling clean measurement of prodrug liberation kinetics and phosphotransferase activity. This makes 8‑Br‑dA the preferred scaffold over the more intrinsically cytotoxic 8‑aza analog for developing and benchmarking kinase‑bypass prodrug technologies.

Quote Request

Request a Quote for 5-(6-amino-8-bromo-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.